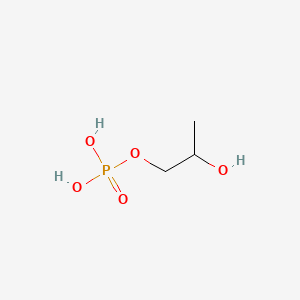

1,2-Propanediol, 1-phosphate

Description

Molecular Geometry and Stereochemical Configuration

The molecule consists of a three-carbon chain with a hydroxyl group at C2 and a phosphate group at C1. The central carbon (C1) is a stereogenic center, resulting in two enantiomers: (R)- and (S)-1,2-propanediol, 1-phosphate. However, synthetic routes typically produce racemic mixtures unless enantioselective enzymatic pathways are employed.

Key structural features :

- Bond angles : Computational models suggest tetrahedral geometry around the phosphoryl oxygen atoms and trigonal planar geometry at the ester linkage.

- Hydrogen bonding : The hydroxyl and phosphate groups facilitate intramolecular hydrogen bonding, stabilizing the gauche conformation of the propane backbone.

Table 2: Stereochemical properties

| Property | Description |

|---|---|

| Chiral centers | 1 (C1) |

| Enantiomers | (R)- and (S)-configurations |

| Predominant conformation | Gauche (due to intramolecular H-bonding) |

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for 1,2-propanediol, 1-phosphate remain limited. However, computational studies and analogs provide insights:

Conformational preferences :

- The gauche conformation dominates due to stabilizing interactions between the hydroxyl group (C2) and phosphate oxygen atoms.

- Energy barriers between conformers are low (~5–10 kJ/mol), enabling rapid interconversion at room temperature.

Table 3: Computed structural parameters

| Parameter | Value |

|---|---|

| Predicted density | 1.45 g/cm³ |

| Collision cross-section | 132.2 Ų ([M+H]+ adduct) |

| Torsional angles (C1–C2) | 60°–70° (gauche) |

Related phosphate esters, such as 4-dimethylamino pyridinium dihydrogen phosphate, exhibit monoclinic crystal systems with hydrogen-bonded networks, suggesting similar packing behavior for 1,2-propanediol, 1-phosphate.

Tautomeric Forms and Ionic Speciation

The phosphate group undergoes pH-dependent deprotonation, yielding three ionic species:

- Fully protonated form (pH < 2): PO(OH)₂.

- Monodeprotonated form (pH 2–7): PO(OH)(O⁻).

- Dideprotonated form (pH > 7): PO(O⁻)₂.

Table 4: Ionic speciation at varying pH

| pH Range | Dominant Species |

|---|---|

| < 2 | C₃H₉O₅P (neutral) |

| 2–7 | C₃H₈O₅P⁻ |

| > 7 | C₃H₇O₅P²⁻ |

Tautomerism is negligible due to the absence of conjugated π-systems. However, the phosphate group’s flexibility allows for resonance stabilization, with partial double-bond character in the P=O bonds.

Properties

CAS No. |

10602-14-9 |

|---|---|

Molecular Formula |

C3H9O5P |

Molecular Weight |

156.07 g/mol |

IUPAC Name |

2-hydroxypropyl dihydrogen phosphate |

InChI |

InChI=1S/C3H9O5P/c1-3(4)2-8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |

InChI Key |

PDKDLYHHQBVFJL-UHFFFAOYSA-N |

SMILES |

CC(COP(=O)(O)O)O |

Canonical SMILES |

CC(COP(=O)(O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 1-phosphate can be synthesized through the phosphorylation of propane-1,2-diol. The reaction typically involves the use of phosphoric acid or its derivatives under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,2-Propanediol, 1-phosphate often involves large-scale chemical reactors where propane-1,2-diol is reacted with phosphoric acid. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 1-phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphates.

Reduction: It can be reduced under specific conditions to yield different hydroxyalkyl phosphates.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include different derivatives of hydroxyalkyl phosphates, which have applications in various fields .

Scientific Research Applications

Industrial Applications

- Pharmaceuticals :

- Food Industry :

- Cosmetics and Personal Care :

- Biotechnology :

Case Study 1: Microbial Production Enhancement

Research has shown that modifying the metabolic pathways of Escherichia coli can significantly improve the yield of 1,2-propanediol. For instance, strains lacking lactate dehydrogenase exhibited higher production levels due to reduced byproduct formation . The study highlighted the importance of NADH availability in the biosynthesis of 1,2-propanediol from glucose.

Case Study 2: Application in Salmonella Metabolism

A study on Salmonella enterica revealed that the utilization of 1,2-propanediol as a carbon source enhances its pathogenicity. The bacterium can metabolize this compound under anaerobic conditions, which is critical for its survival in competitive environments such as the gastrointestinal tract . This highlights the dual role of 1,2-propanediol in both industrial applications and microbial ecology.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Solvent | Low toxicity; effective dissolution |

| Food Industry | Humectant | Moisture retention; spoilage prevention |

| Cosmetics | Moisturizer | Enhances skin hydration |

| Biotechnology | Microbial production | Sustainable production from renewable sources |

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 1-phosphate involves its interaction with various molecular targets. It can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that are crucial for cellular functions. The pathways involved include those related to energy metabolism and signal transduction .

Comparison with Similar Compounds

Research Implications and Gaps

- Enzymatic Mechanisms : The absence of acetol phosphate in rat liver vs. its presence in rabbit muscle suggests species-specific enzyme expression .

- Biotechnological Applications: Engineered pathways using PCC 7942 for 1,2-propanediol production could be adapted to study phosphorylated derivatives.

- Analytical Methods : NaOI reactivity distinguishes 1-phosphate from 2-phosphate isomers, aiding in metabolic studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,2-propanediol, 1-phosphate in laboratory settings?

- Methodological Answer : Synthesis typically involves phosphorylation of 1,2-propanediol using phosphoric acid derivatives under controlled pH and temperature. Purification requires chromatographic separation (e.g., ion-exchange or reverse-phase HPLC) to resolve the isomeric mixture of 1-phosphate (66–86%) and 2-phosphate, as chemically synthesized material exists in equilibrium (76% 1-phosphate isomer at equilibrium) . Confirm purity via P NMR or enzymatic assays (e.g., oxidation to acetol phosphate using rabbit muscle enzyme preparations) .

Q. How can researchers distinguish between 1,2-propanediol, 1-phosphate and its structural isomers (e.g., 2-phosphate) in experimental samples?

- Methodological Answer : Use P NMR spectroscopy to identify the distinct chemical shifts of the 1-phosphate (δ ~4.5 ppm) and 2-phosphate (δ ~3.8 ppm) isomers. Alternatively, enzymatic specificity can differentiate isomers: rabbit muscle enzymes selectively oxidize the 1-phosphate isomer to acetol phosphate, while the 2-phosphate isomer remains unreacted .

Q. What are the optimal conditions for studying the enzymatic oxidation of 1,2-propanediol, 1-phosphate in metabolic pathways?

- Methodological Answer : Use rabbit muscle enzyme preparations under aerobic, pH-neutral conditions (e.g., Tris-HCl buffer, pH 7.4) with NAD as a cofactor. Monitor reaction progress via spectrophotometric detection of NADH at 340 nm or P-labeled product analysis . Note that rat liver and muscle lack detectable acetol phosphate activity, highlighting species-specific enzyme compatibility .

Advanced Research Questions

Q. How do isomerization dynamics of 1,2-propanediol phosphate impact experimental reproducibility in kinetic studies?

- Methodological Answer : The equilibrium between 1-phosphate (76%) and 2-phosphate (24%) introduces variability in substrate composition. Pre-purify isomers via preparative HPLC or stabilize the desired isomer using cryogenic storage (-80°C) with chelating agents (e.g., EDTA) to minimize metal-catalyzed isomerization. Validate isomer ratios before kinetic assays .

Q. What advanced analytical techniques are suitable for quantifying trace degradation products of 1,2-propanediol, 1-phosphate in biological matrices?

- Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) to detect phosphorylated intermediates (e.g., acetol phosphate) and inorganic phosphate. For isotopic tracing, use C- or P-labeled substrates and quantify via scintillation counting or autoradiography .

Q. How can researchers resolve contradictions in reported enzymatic activity of 1,2-propanediol, 1-phosphate across different tissue preparations?

- Methodological Answer : Discrepancies (e.g., activity in rabbit muscle vs. absence in rat liver) may arise from species-specific enzyme isoforms or cofactor requirements. Perform comparative proteomic analysis (e.g., Western blotting for dehydrogenase enzymes) and test cross-species enzyme compatibility using purified recombinant proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.